5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described using a p-methoxybenzyl (PMB) protection/deprotection approach . Nucleophilic displacement of PMB protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides was carried out with different phenols under mild basic conditions . The PMB group was easily and selectively removed in 68–98% yield using TFA in DCM .Scientific Research Applications
Application Summary
5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide
has been identified as a novel antithrombotic agent. Thrombosis, the formation of blood clots within blood vessels, can lead to serious conditions such as stroke, heart attack, and pulmonary embolism. Inhibition of coagulation factors is crucial for preventing thrombotic events. This compound specifically targets Factor Xa (FXa), a key enzyme involved in the coagulation cascade .
Experimental Procedures
Mechanism of Action
- Oral Bioavailability : The neutral ligand chlorothiophene interacts with the S1 subsite, allowing for good oral bioavailability and high potency .
Results and Outcomes
Efficacy and Clinical Development
- Antithrombotic Effects : Inhibition of FXa decreases thrombin generation, preventing thrombotic events without affecting existing thrombin levels .
- Clinical Development : Compound 5 (5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide) is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Future Directions
properties
IUPAC Name |
5-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S2/c13-10-3-4-12(19-10)20(17,18)15-8-1-2-9-7(5-8)6-11(16)14-9/h1-5,15H,6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYMKXFMGMOGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide |
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